(R)-3-((R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one
Beschreibung
The compound (R)-3-((R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one is a chiral oxazolidinone derivative characterized by a complex stereochemical architecture. Oxazolidinones are a class of heterocyclic compounds with a five-membered ring containing both oxygen and nitrogen, often employed as chiral auxiliaries in asymmetric synthesis or as bioactive scaffolds in pharmaceuticals. This compound features:
- Two phenyl groups at positions 3 and 4 of the oxazolidinone ring.
- A propanoyl side chain substituted with a 2-(benzyloxy)-5-methylphenyl group and an additional phenyl group, both in the (R)-configuration.
- A benzyloxy moiety, which enhances lipophilicity and may influence metabolic stability.
Eigenschaften
Molekularformel |
C32H29NO4 |
|---|---|
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
(4R)-3-[(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenylpropanoyl]-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C32H29NO4/c1-23-17-18-30(36-21-24-11-5-2-6-12-24)28(19-23)27(25-13-7-3-8-14-25)20-31(34)33-29(22-37-32(33)35)26-15-9-4-10-16-26/h2-19,27,29H,20-22H2,1H3/t27-,29+/m1/s1 |
InChI-Schlüssel |
KHLPLGDDTVZJJU-PXJZQJOASA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[C@H](CC(=O)N3[C@@H](COC3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CC(=O)N3C(COC3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R)-3-((R)-3-(2-(Benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-on umfasst typischerweise mehrere Schritte, ausgehend von leicht zugänglichen Ausgangsmaterialien. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Oxazolidinonrings: Dies kann durch Umsetzen eines Aminoalkohols mit einer Carbonylverbindung unter sauren oder basischen Bedingungen erreicht werden.
Einführung der Benzyloxygruppe: Dieser Schritt beinhaltet die Benzylierung einer Hydroxylgruppe unter Verwendung von Benzyl-bromid oder Benzyl-chlorid in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat.
Kupplungsreaktionen: Der letzte Schritt umfasst die Kupplung des mit Benzyloxy substituierten Zwischenprodukts mit einem Phenylpropanoylchlorid-Derivat unter basischen Bedingungen, um das gewünschte Produkt zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Verwendung von Durchfluss-Mikroreaktorsystemen beinhalten, um die Effizienz und Skalierbarkeit der Synthese zu verbessern. Durchfluss-Mikroreaktoren bieten Vorteile wie verbesserte Wärme- und Stoffübertragung, präzise Kontrolle über die Reaktionsbedingungen und die Fähigkeit, Reaktionen kontinuierlich durchzuführen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(R)-3-((R)-3-(2-(Benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Benzyloxygruppe kann oxidiert werden, um ein entsprechendes Benzoesäurederivat zu bilden.
Reduktion: Die Carbonylgruppe im Oxazolidinonring kann reduziert werden, um eine Hydroxylgruppe zu bilden.
Substitution: Die Benzyloxygruppe kann durch andere funktionelle Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.
Wichtigste gebildete Produkte
Oxidation: Benzoesäurederivate.
Reduktion: Mit Hydroxyl substituierte Oxazolidinone.
Substitution: Verschiedene substituierte Oxazolidinone, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
1.1. Inhibition of Monoamine Oxidase B (MAO B)
One of the significant applications of compounds similar to (R)-3-((R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one is their role as inhibitors of monoamine oxidase B. MAO B is an enzyme that breaks down neurotransmitters such as dopamine, and its inhibition can be beneficial in treating neurodegenerative diseases like Parkinson's disease.
- Case Study : A study identified several derivatives with potent MAO B inhibitory activity, with IC50 values in the low nanomolar range (1.4-4.6 nM) and selectivity ratios exceeding 71,400 for MAO B over MAO A . This highlights the potential of structurally similar compounds in developing effective treatments for conditions associated with dopamine dysregulation.
1.2. Anticancer Properties
Research has also indicated that oxazolidinone derivatives can exhibit anticancer properties. The structural features of (R)-3-((R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one may contribute to its ability to inhibit cancer cell proliferation.
- Example : Certain oxazolidinone compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . This suggests that further exploration of (R)-3-((R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one could yield promising results in cancer therapy.
2.1. Synthetic Routes
The synthesis of (R)-3-((R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one involves several steps, typically including the formation of the oxazolidinone ring and subsequent functionalization.
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Ring Formation | Isocyanate, alcohol |
| 2 | Acylation | Acid chlorides |
| 3 | Benzylation | Benzyl bromide |
This table summarizes a general approach to synthesizing the compound, emphasizing the importance of careful reagent selection to achieve high yields and purity.
2.2. Chemical Properties
The compound has a molecular formula of C29H37NO and a molecular weight of approximately 415.6 g/mol . Its structural complexity contributes to its biological activity, making it a subject of interest for further research.
Wirkmechanismus
The mechanism of action of ®-3-(®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the oxazolidinone ring can act as a hydrogen bond acceptor. These interactions can influence the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects :
- The benzyloxy group in the target compound distinguishes it from fluorophenyl- or trifluoromethyl-substituted analogs. This group may confer higher metabolic stability compared to hydroxylated derivatives (e.g., Ezetimibe impurities) but could reduce aqueous solubility .
- Fluorine-containing analogs (e.g., 4-fluorophenyl derivatives) are prevalent in pharmaceuticals due to fluorine’s electronegativity and metabolic resistance. The target compound lacks fluorine but compensates with a benzyl ether, which may serve similar steric or electronic roles .
Stereochemical Considerations: The (R,R) configuration in the target compound mirrors that of bioactive oxazolidinones like Ezetimibe intermediates, where stereochemistry is critical for target binding . In contrast, the (4S,5R)-configured derivatives in prioritize CNS penetration, suggesting that stereochemical variations dramatically alter biological distribution .
Compared to simpler oxazolidinones (e.g., (S)-4-phenyloxazolidin-2-one in ), the target’s complexity may limit its use in large-scale synthesis but enhance enantioselectivity in specialized reactions .
Research Implications and Limitations
- Structural versatility: Oxazolidinones tolerate diverse substituents, enabling tailored physicochemical properties.
- Knowledge gaps: Absence of explicit data on the target compound’s synthesis, bioactivity, or stability necessitates further experimental validation.
Biologische Aktivität
The compound (R)-3-((R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one is a member of the oxazolidinone class, which has gained attention for its diverse biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a phenyloxazolidinone core, which has been linked to various biological activities, including antibacterial and antihyperglycemic effects.
Oxazolidinones, including this compound, primarily function as inhibitors of protein synthesis. They bind to the 50S ribosomal subunit, interfering with the initiation complex formation and blocking the peptidyl transferase center. This mechanism is crucial for their antibacterial activity against Gram-positive bacteria and some strains of multi-drug resistant pathogens .
Antibacterial Activity
Research indicates that oxazolidinones exhibit potent antibacterial properties. For instance, compounds in this class have shown effectiveness against strains resistant to conventional antibiotics. The specific activity of (R)-3-((R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one has not been extensively documented in isolation; however, related compounds have demonstrated significant inhibition of bacterial growth in vitro.
Antihyperglycemic Effects
In studies evaluating antihyperglycemic activity, certain oxazolidinone derivatives have shown promise in lowering blood glucose levels in animal models. For example, a related oxazolidine derivative reduced blood glucose levels significantly in streptozotocin-induced diabetic rats . The presence of specific substituents on the oxazolidine ring appears to enhance this effect.
Case Studies
Pharmacokinetics and Toxicology
Pharmacokinetic studies on oxazolidinones suggest that these compounds have favorable absorption and distribution profiles, although specific data on (R)-3-((R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one remains limited. Toxicological assessments indicate that related compounds exhibit low toxicity at therapeutic doses, making them suitable candidates for further development .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing (R)-3-((R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving enantioselective allylation or halocyclization of intermediates. Key steps include:
- Stereochemical control : Use of chiral auxiliaries (e.g., oxazolidinones) to enforce (R,R) configurations at stereocenters .
- Coupling reactions : Benzyloxy and phenyl groups are introduced via Suzuki-Miyaura or Ullmann couplings under palladium catalysis.
- Optimization : Reaction temperature (e.g., −78°C for stereoselective steps) and solvent polarity (e.g., THF for cyclization) significantly impact yield .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .
Q. How is the stereochemical configuration of the compound confirmed using spectroscopic methods?
- Methodological Answer :
- NMR : - and -NMR analysis of diastereotopic protons and coupling constants (e.g., -values for vicinal protons) distinguishes (R) vs. (S) configurations .
- X-ray crystallography : Provides definitive proof of absolute stereochemistry via crystal structure resolution .
- Circular dichroism (CD) : Correlates optical activity with enantiomeric excess (ee) in chiral environments .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer :
- Storage : Keep in tightly sealed containers under inert gas (argon/nitrogen) to prevent oxidation. Store at −20°C in a dark, dry environment to avoid photodegradation .
- Handling : Use electrostatic-safe containers to mitigate decomposition due to static charge .
Q. Which analytical techniques are most effective for purity assessment and structural characterization?
- Methodological Answer :
- HPLC-MS : Quantifies purity (>98%) and identifies trace by-products (e.g., diastereomers) .
- FT-IR : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm) .
- Elemental analysis : Validates empirical formula (C, H, N content) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric excess (ee) in the synthesis of this compound?
- Methodological Answer :
- Catalyst screening : Chiral ligands (e.g., BINOL-derived phosphoric acids) improve asymmetric induction in prochiral ketone reductions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, increasing ee by 10–15% .
- Temperature gradients : Slow warming from −78°C to RT minimizes racemization during cyclization .
Q. How can researchers resolve contradictions in spectroscopic data between studies (e.g., conflicting NMR assignments)?
- Methodological Answer :
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., oxazolidinone derivatives in ).
- DFT calculations : Predict chemical shifts using density functional theory to validate experimental NMR assignments .
- Isotopic labeling : or -labeled intermediates clarify ambiguous proton environments .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Molecular docking : Simulates binding to biological targets (e.g., enzymes) using software like AutoDock Vina .
- QSAR models : Correlate substituent effects (e.g., benzyloxy vs. methoxy groups) with bioactivity using Hammett constants or logP values .
- MD simulations : Assess conformational stability of the oxazolidinone ring in aqueous vs. lipid environments .
Q. What are the mechanisms behind the compound’s degradation under varying pH or thermal conditions?
- Methodological Answer :
- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), or oxidative (HO) conditions, then monitor via LC-MS for hydrolyzed or oxidized products .
- Kinetic analysis : Arrhenius plots determine activation energy () for thermal decomposition .
- Stabilizers : Co-formulation with antioxidants (e.g., BHT) mitigates radical-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
